Cas no 174080-08-1 ((1R,4R)-Ethyl 4-formylcyclohexanecarboxylate)

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is a chiral cyclohexane derivative featuring both an ester and an aldehyde functional group. Its stereospecific (1R,4R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for the preparation of enantiomerically pure compounds. The presence of the formyl group allows for further functionalization through nucleophilic addition or condensation reactions, while the ethyl ester moiety offers versatility in hydrolysis or transesterification processes. This compound is commonly employed in pharmaceutical and fine chemical synthesis, where its rigid cyclohexane backbone contributes to controlled stereochemical outcomes. Its high purity and well-defined stereochemistry ensure reproducibility in complex synthetic routes.
(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate structure
174080-08-1 structure
Product name:(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate
CAS No:174080-08-1
MF:C10H16O3
MW:184.232243537903
MDL:MFCD20258884
CID:2108956
PubChem ID:13548164

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-formylcyclohexanecarboxylate
    • (1R,4R)-ETHYL 4-FORMYLCYCLOHEXANECARBOXYLATE
    • ethyl 4-formylcyclohexane-1-carboxylate
    • 4-Formyl-cyclohexanecarboxylic acid ethyl ester
    • Ethyl trans-4-formylcyclohexanecarboxylate
    • Cyclohexanecarboxylic acid, 4-formyl-, ethyl ester, trans-
    • PRZDWMBBAYQZOR-UHFFFAOYSA-N
    • PRZDWMBBAYQZOR-KYZUINATSA-N
    • 1068AA
    • 4085AJ
    • TC
    • Ethyl Trans-formylcyclohexanecarboxylate
    • ZGA08008
    • AKOS015999882
    • D94557
    • Cyclohexanecarboxylic acid, 4-formyl-, ethyl ester
    • 174080-08-1
    • MFCD12965036
    • 104802-53-1
    • AKOS015843391
    • AS-76468
    • 1412493-19-6
    • DA-21231
    • trans-Ethyl 4-formylcyclohexanecarboxylate
    • SB34259
    • CS-0362763
    • MFCD20258884
    • Rel-ethyl (1s,4s)-4-formylcyclohexane-1-carboxylate
    • trans-4-Formyl-cyclohexanecarboxylic acid ethyl ester
    • SCHEMBL7724055
    • ethyl (1r,4r)-4-formylcyclohexane-1-carboxylate
    • AS-33276
    • SCHEMBL7724058
    • Trans-4-formylcyclohexanecarboxylic Acid Ethyl Ester;
    • DTXSID80543506
    • CS-0151637
    • starbld0034903
    • (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate
    • MDL: MFCD20258884
    • Inchi: 1S/C10H16O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h7-9H,2-6H2,1H3
    • InChI Key: PRZDWMBBAYQZOR-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CCC(C=O)CC1)=O

Computed Properties

  • Exact Mass: 184.109944368g/mol
  • Monoisotopic Mass: 184.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4
  • XLogP3: 1.1

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM125962-1g
ethyl 4-formylcyclohexane-1-carboxylate
174080-08-1 95%
1g
$265 2023-03-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222277-250mg
Ethyl 4-formylcyclohexanecarboxylate
174080-08-1 98%
250mg
¥1155 2023-04-15
abcr
AB536144-250mg
4-Formyl-cyclohexanecarboxylic acid ethyl ester; .
174080-08-1
250mg
€235.40 2024-08-02
eNovation Chemicals LLC
D966986-5g
4-Formyl-cyclohexanecarboxylic acid ethyl ester
174080-08-1 95%
5g
$3355 2024-07-28
abcr
AB536144-250 mg
4-Formyl-cyclohexanecarboxylic acid ethyl ester; .
174080-08-1
250MG
€216.20 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MY551-200mg
(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate
174080-08-1 98%
200mg
620.0CNY 2021-07-15
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0552-1g
4-Formyl-cyclohexanecarboxylic acid ethyl ester
174080-08-1 98%
1g
6767.38CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0552-100mg
4-Formyl-cyclohexanecarboxylic acid ethyl ester
174080-08-1 98%
100mg
1594.32CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0552-50mg
4-Formyl-cyclohexanecarboxylic acid ethyl ester
174080-08-1 98%
50mg
1221.18CNY 2021-05-07
eNovation Chemicals LLC
D966986-100mg
4-Formyl-cyclohexanecarboxylic acid ethyl ester
174080-08-1 95%
100mg
$230 2024-07-28

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate Related Literature

Additional information on (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Professional Introduction to (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate (CAS No. 174080-08-1)

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate, with the CAS number 174080-08-1, is a significant compound in the field of chemical and pharmaceutical research. This molecule, characterized by its unique stereochemistry and functional groups, has garnered attention for its potential applications in drug development and synthetic chemistry. The presence of both an ethyl group and a formyl group on a cyclohexane ring makes it a versatile intermediate for various chemical transformations.

The stereochemistry of this compound, specifically the (1R,4R) configuration, is crucial for its biological activity. In recent years, there has been growing interest in chiral compounds due to their enhanced specificity and efficacy in pharmaceutical applications. The (1R,4R)-configuration of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate makes it a valuable building block for the synthesis of enantiomerically pure drugs. This configuration has been studied in the context of developing novel therapeutic agents that target specific biological pathways.

One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of more complex molecules. The formyl group, in particular, serves as a reactive site for further functionalization through condensation reactions, alkylation, or oxidation processes. These reactions are fundamental in constructing intricate molecular frameworks that are essential for drug design. For instance, researchers have utilized derivatives of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate to develop new analogs with improved pharmacokinetic properties.

In the realm of medicinal chemistry, the exploration of cyclohexane derivatives has been extensively studied due to their prevalence in natural products and their potential biological activity. The cyclohexane ring itself is a common motif in many biologically active compounds, and modifications to this core structure can lead to significant changes in activity. The ethyl group in (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate adds an additional layer of complexity, allowing for further derivatization and optimization.

Recent advancements in computational chemistry have also highlighted the importance of stereochemistry in drug design. Molecular modeling studies have demonstrated that the (1R,4R) configuration of this compound can influence its binding affinity to biological targets. These insights have guided the development of more effective drug candidates by ensuring optimal interaction with receptors or enzymes. The formyl group's ability to participate in hydrogen bonding further enhances its role as a key functional moiety in such interactions.

The synthesis of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate itself is an area of active research. Traditional synthetic routes often involve multi-step processes that require careful control over reaction conditions to achieve high enantiomeric purity. However, recent innovations in asymmetric synthesis have made it possible to produce this compound more efficiently and with greater precision. These advancements not only improve yield but also reduce the environmental impact of synthetic processes.

Beyond its applications in drug development, this compound has shown promise in material science and catalysis. The unique structure of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate makes it a suitable candidate for designing novel catalysts or ligands that can facilitate important chemical transformations. Researchers have explored its use as a chiral auxiliary or a building block for polymer synthesis, demonstrating its versatility beyond traditional pharmaceutical applications.

In conclusion, (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate (CAS No. 174080-08-1) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique stereochemistry and functional groups make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new methodologies and applications for this molecule, its importance is likely to grow further within the chemical and pharmaceutical communities.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:174080-08-1)(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate
A1028163
Purity:99%/99%
Quantity:1g/5g
Price ($):274.0/960.0